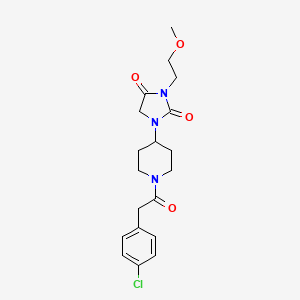

1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O4/c1-27-11-10-22-18(25)13-23(19(22)26)16-6-8-21(9-7-16)17(24)12-14-2-4-15(20)5-3-14/h2-5,16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLKPJSNCIUXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(2-(4-Chlorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex organic molecule that integrates various pharmacologically active moieties. Its structure suggests potential biological activities, particularly due to the presence of the piperidine and imidazolidine rings, which are known for their diverse therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the 4-chlorophenyl acetyl group and the methoxyethyl side chain enhances its lipophilicity and potential interaction with biological targets. The imidazolidine ring contributes to its reactivity and possible enzyme inhibition capabilities.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds containing piperidine and imidazolidine moieties have shown effectiveness against various bacterial strains.

- Antitumor Activity : The imidazolidine derivatives are often evaluated for their anticancer properties.

- Enzyme Inhibition : Many derivatives display inhibition against key enzymes such as acetylcholinesterase (AChE) and urease.

Table 1: Summary of Biological Activities

While specific mechanisms for the compound are not well-documented, similar compounds suggest several potential pathways:

- Enzyme Binding : The piperidine moiety may facilitate binding to active sites of enzymes like AChE, leading to increased acetylcholine levels in synaptic clefts.

- Cellular Uptake : The lipophilic nature due to methoxyethyl substitution may enhance cellular permeability, allowing for better bioavailability and efficacy.

Case Studies

- Antibacterial Evaluation : A study synthesized derivatives similar to the compound and evaluated their antibacterial properties against Salmonella typhi and Bacillus subtilis. Results indicated that certain derivatives exhibited significant inhibitory effects, with IC50 values demonstrating their potency .

- Antitumor Activity Assessment : Another research focused on imidazolidine derivatives showed promising results in vitro against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues of Piperidine Derivatives

The following table summarizes key structural and functional differences between the target compound and related piperidine-based molecules:

*Estimated based on formula C₂₂H₂₅ClN₄O₄.

Substituent Effects on Pharmacological Properties

- Chlorophenyl vs.

- Chloroacetyl vs.

- Imidazolidinedione vs. Oxadiazole : The imidazolidine-2,4-dione moiety in the target compound and BG15969 may confer rigidity and hydrogen-bonding capacity, contrasting with the oxadiazole ring in , which is often associated with metabolic stability and π-π stacking interactions.

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The 2-methoxyethyl group in the target compound and BG15969 likely reduces logP values compared to compounds with purely aromatic substituents (e.g., ), improving aqueous solubility.

- Metabolic Stability : Chlorine atoms (target compound, ) may slow oxidative metabolism by cytochrome P450 enzymes compared to methoxy or methyl groups .

Research Findings and Implications

- Structural-Activity Relationships (SAR) : Piperidine derivatives with aryl substituents at the 2 and 6 positions (e.g., ) exhibit enhanced antimalarial activity, whereas substitutions at the 1 and 4 positions (e.g., target compound, BG15969) may prioritize central nervous system (CNS) penetration due to balanced lipophilicity .

- Crystallographic Insights : Studies in and highlight the role of substituent orientation in crystal packing, which may correlate with bioavailability. For instance, the planar 4-chlorophenyl group in the target compound could facilitate π-stacking in solid-state formulations.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this compound?

A multi-step approach is advised, starting with piperidine ring functionalization followed by sequential coupling of the 4-chlorophenylacetyl and 2-methoxyethyl moieties. Evidence from analogous piperidine derivatives (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) suggests using polar aprotic solvents (e.g., dichloromethane) under basic conditions (NaOH) to enhance reaction yields . Purity (>99%) can be achieved via silica gel chromatography, with rigorous washing steps (e.g., saturated NaHCO₃ and brine) to remove unreacted intermediates . Safety protocols (P101–P285) must be followed due to potential toxicity (H300–H313) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

X-ray diffraction (XRD) is essential for confirming the piperidine and imidazolidine-dione conformations, as demonstrated in crystallographic studies of related piperidin-4-ones . Complement with:

Q. How should researchers approach preliminary toxicological assessments?

Follow OECD guidelines for acute oral toxicity (Test No. 423) and skin irritation (Test No. 404). Prioritize in vitro assays (e.g., Ames test for mutagenicity) before rodent models. Reference safety data from structurally similar compounds, such as 3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one, which highlight risks of hepatotoxicity (H373) and acute oral toxicity (H300) .

Advanced Research Questions

Q. What computational methods resolve contradictions in reaction pathway predictions?

Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with reaction path searches to identify energetically favorable intermediates. ICReDD’s methodology combines these approaches to narrow experimental conditions and validate mechanisms (e.g., nucleophilic acyl substitution vs. SN2 pathways) . For example, compare activation energies of piperidine acetylation steps using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. How can statistical design of experiments (DoE) resolve contradictory activity data?

Apply factorial design (e.g., 2³ full factorial) to test variables like solvent polarity, temperature, and catalyst loading. For bioactivity studies, use response surface methodology (RSM) to model dose-response relationships. Case studies in imidazolidine-dione derivatives suggest pH (4.6–6.8) and mobile phase composition (methanol/buffer) significantly impact HPLC purity results .

Q. What strategies elucidate structure-activity relationships (SAR) for target binding?

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), focusing on hydrogen bonds between the imidazolidine-dione core and catalytic lysine residues .

- In vitro assays : Compare IC₅₀ values against piperidine-modified analogs to assess the 2-methoxyethyl group’s role in solubility and membrane permeability .

- Crystallographic overlay : Align XRD structures with co-crystallized ligands (e.g., PDB 3YY) to identify steric clashes or favorable π-π stacking .

Q. How can metabolic stability be improved without compromising target affinity?

Introduce deuterium at labile positions (e.g., methoxyethyl CH₂ groups) to slow CYP450-mediated oxidation. Parallel artificial membrane permeability assays (PAMPA) can screen for intestinal absorption, while liver microsomal stability assays (e.g., human S9 fractions) quantify metabolic half-life improvements .

Q. What methodologies address polypharmacology risks in lead optimization?

Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify off-target kinase inhibition. For phenotypic screening, apply high-content imaging in primary cell models (e.g., cardiomyocytes for cardiotoxicity) . Cross-validate with transcriptomics (RNA-seq) to detect pathway-level perturbations .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.